[(1-Methylcyclopentyl)methyl]hydrazine
Description
Contextualizing Substituted Hydrazines in Organic Synthesis and Nitrogen Heterocycle Chemistry
Substituted hydrazines are a cornerstone in organic synthesis, primarily owing to the nucleophilic nature of the nitrogen atoms and the reactivity of the N-N bond. nbinno.com They serve as pivotal building blocks in the construction of a vast array of organic molecules, from pharmaceuticals to agrochemicals. iscientific.orgijcrt.org One of their most significant roles is in the synthesis of nitrogen-containing heterocycles, which are integral scaffolds in many biologically active compounds. researchgate.netmdpi.comorganic-chemistry.org
The versatility of substituted hydrazines is evident in their participation in a variety of chemical transformations. They readily react with carbonyl compounds to form hydrazones, which are stable and crystallographically useful derivatives, but more importantly, are key intermediates in reactions such as the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis. rsc.org The hydrazone moiety itself is a versatile functional group with applications in the synthesis of various heterocyclic systems like pyrazoles, pyridazines, and indazoles.
Furthermore, alkylhydrazines are employed as powerful reducing agents in certain synthetic protocols. dtic.mil Their ability to act as bidentate ligands has also led to their use in coordination chemistry, forming stable complexes with various metal ions. rsc.org The introduction of complex alkyl substituents, such as the (1-methylcyclopentyl)methyl group, can significantly influence the steric and electronic properties of the hydrazine (B178648) moiety, thereby modulating its reactivity and selectivity in these synthetic applications. This allows for the fine-tuning of reaction outcomes and the synthesis of highly specific molecular targets.
Structural Classification and Nomenclature of [(1-Methylcyclopentyl)methyl]hydrazine within Alkylhydrazine Frameworks
From a structural standpoint, this compound is classified as a monosubstituted alkylhydrazine. This classification is based on the presence of a single alkyl group, the [(1-methylcyclopentyl)methyl] moiety, attached to one of the nitrogen atoms of the parent hydrazine (H₂N-NH₂) molecule. The alkyl group itself is complex, featuring a cyclopentyl ring with a methyl group at the 1-position and a methylene (B1212753) bridge connecting it to the hydrazine nitrogen.
The systematic naming of such a compound follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). utdallas.eduuiuc.edu The parent structure is identified as hydrazine. The complex substituent attached to a nitrogen atom is named as an alkyl group. For the substituent, the cyclopentyl ring is the main feature. The point of attachment to the hydrazine is a methylene (-CH₂-) group, which is itself attached to the 1-position of the cyclopentyl ring, a position that also bears a methyl group. Therefore, the substituent is named (1-methylcyclopentyl)methyl. The entire molecule is thus named this compound. The use of square brackets is to enclose the complex substituent name.
Below is a data table detailing the structural classification and nomenclature of this compound and related structures.
| Compound Name | Molecular Formula | Structural Classification | Key Structural Features |
| This compound | C₇H₁₆N₂ | Monosubstituted Alkylhydrazine | Cyclopentyl ring, Tertiary carbon at ring junction, Methylene spacer |
| (Cyclopentylmethyl)hydrazine | C₆H₁₄N₂ | Monosubstituted Alkylhydrazine | Cyclopentyl ring, Methylene spacer |
| (1-Methylbutyl)hydrazine | C₅H₁₄N₂ | Monosubstituted Alkylhydrazine | Branched alkyl chain |
| 1,1-Dimethylhydrazine | C₂H₈N₂ | Asymmetrically Disubstituted Alkylhydrazine | Two methyl groups on the same nitrogen |
Overview of Academic Research Trajectories for Complex Alkyl-Substituted Hydrazine Systems
Academic research into complex alkyl-substituted hydrazines is driven by both the synthetic challenges they present and their potential utility in various fields, including medicinal chemistry and materials science. d-nb.info The synthesis of sterically hindered hydrazines, such as this compound, is not trivial. Direct alkylation of hydrazine often leads to a mixture of products, including over-alkylation and the formation of symmetrical and unsymmetrical disubstituted hydrazines. d-nb.info
Consequently, a significant research trajectory has been the development of selective and efficient synthetic methodologies. These include the use of protecting groups to control the site of alkylation, as well as the development of novel catalytic systems. d-nb.infoorganic-chemistry.org For instance, enzymatic reductive aminations using imine reductases have emerged as a green and highly selective method for the synthesis of substituted hydrazines. nih.govnih.govresearchgate.netd-nb.info These biocatalytic approaches can often accommodate sterically demanding substrates, offering a promising route to complex alkylhydrazines.
Another area of active investigation is the exploration of the unique reactivity of these compounds. The steric bulk of the alkyl substituent can influence the conformational preferences of the hydrazine moiety and its reactivity in subsequent transformations. For example, in the formation of hydrazones and subsequent cyclization reactions to form heterocycles, the steric hindrance can direct the regioselectivity of the reaction, leading to the formation of specific isomers. nih.gov Research is also focused on the application of these complex hydrazines as ligands in catalysis and as building blocks for novel pharmaceuticals, where the bulky alkyl group can play a crucial role in modulating the biological activity of the final molecule. researchgate.net The study of such systems contributes to a deeper understanding of structure-reactivity relationships in organic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1-methylcyclopentyl)methylhydrazine |
InChI |
InChI=1S/C7H16N2/c1-7(6-9-8)4-2-3-5-7/h9H,2-6,8H2,1H3 |
InChI Key |
UYOGMEILJBYMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CNN |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 1 Methylcyclopentyl Methyl Hydrazine
Strategies for Carbon-Nitrogen Bond Formation in Hydrazine (B178648) Derivatives
The creation of the C-N linkage is a critical step in the synthesis of substituted hydrazines. Key methodologies include classical alkylation, reductive amination, and modern transition metal-catalyzed coupling reactions.
Direct alkylation is a fundamental method for forming C-N bonds. This approach typically involves the nucleophilic substitution reaction between a hydrazine derivative and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of hydrazine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group .
Traditional alkylation of hydrazine can lead to mixtures of mono- and polysubstituted products. To achieve selectivity, one of the nitrogen atoms can be protected, or a strong base can be used to generate a more reactive and selective nucleophile. For instance, a protected hydrazine like PhNHNHBoc can be treated with n-butyllithium (n-BuLi) to form a stable nitrogen dianion. This highly reactive intermediate enables controlled, selective alkylation with various alkyl halides organic-chemistry.orgd-nb.info. The reactivity of the alkyl halide influences the reaction rate, with methyl, allyl, and benzyl halides generally reacting faster than bulkier electrophiles organic-chemistry.org.
Key aspects of this methodology are summarized below:
| Feature | Description | Relevant Findings |
| Mechanism | Nucleophilic Substitution (SN2) | The nucleophilic nitrogen of hydrazine attacks an electrophilic carbon, displacing a leaving group . |
| Reactants | Hydrazine (or protected derivative) + Alkyl Halide | Traditional routes often use alkyl halides for nucleophilic substitution researchgate.net. |
| Selectivity Control | Use of Protecting Groups / Strong Bases | Metalation of protected hydrazines with n-BuLi forms a dianion, allowing for selective mono- or dialkylation organic-chemistry.org. |
| Reaction Rate | Dependent on Electrophile and Leaving Group | Reaction rates are influenced by steric and electronic factors; Iodides are more reactive than bromides or chlorides organic-chemistry.orgd-nb.info. |
Reductive amination, also known as reductive alkylation, provides an alternative pathway to N-substituted hydrazines. This two-step, one-pot process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with hydrazine to form a hydrazone intermediate. This intermediate is then reduced in situ to the corresponding hydrazine derivative nih.govacs.org.
A variety of reducing agents can be employed for the reduction of the hydrazone. Trichlorosilane, activated by a Lewis base, has been shown to be effective for the direct reductive hydrazination of various ketones and aldehydes acs.org. Another system involves a borohydride exchange resin (BER) paired with nickel acetate in methanol, which can reductively aminate ketones and aldehydes via their hydrazone intermediates to yield primary amines after N-N bond cleavage, a method that can be adapted for hydrazine synthesis . More recently, biocatalytic approaches using imine reductases (IREDs) have been developed for the reductive amination of carbonyls with hydrazines, offering a highly selective and environmentally benign option nih.gov.
| Method | Carbonyl Source | Reducing Agent/Catalyst | Key Features |
| Lewis Base Promoted | Ketones, Aldehydes | Trichlorosilane (HSiCl₃) with HMPA or DMAc | Facile method for preparing 1,1-disubstituted hydrazines with good to high yields acs.org. |
| Nickel-Borohydride System | Ketones, Aldehydes | Borohydride Exchange Resin (BER) - Ni(OAc)₂ | Good alternative to toxic cyanoborohydride methods . |
| Enzymatic Hydrazination | Diverse Carbonyls | Imine Reductase (IRED) | High selectivity and scalability under mild, eco-friendly conditions nih.gov. |
| α-Picoline-Borane | Aldehydes, Ketones | α-Picoline-borane | One-pot method applicable to the synthesis of active pharmaceutical ingredients organic-chemistry.org. |
Transition metal-catalyzed cross-coupling reactions have become powerful tools for C-N bond formation. Palladium and nickel catalysts are commonly used to couple hydrazine derivatives with aryl or vinyl halides and tosylates organic-chemistry.orgorganic-chemistry.org. While primarily developed for N-arylation, these principles can be extended to N-alkylation.
Palladium-catalyzed reactions, often employing specialized phosphine ligands, enable the N-arylation of hydrazides with aryl halides under relatively mild conditions, tolerating a wide range of functional groups organic-chemistry.org. Mechanistic studies of palladium-catalyzed coupling between hydrazine and aryl halides have shown that the process can occur with low catalyst loadings via the rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) complex nih.gov. Nickel-catalyzed systems also offer an efficient route; for example, a Ni(II)-bipyridine complex can catalyze the photochemical C-N coupling of aryl chlorides with hydrazides organic-chemistry.org. These methods provide access to substituted hydrazines that may be difficult to synthesize via traditional nucleophilic substitution or reductive amination pathways nih.gov.
| Catalyst System | Coupling Partners | Base/Solvent | Key Characteristics |
| Palladium/MOP-type ligand | Hydrazides + Aryl Halides | Cs₂CO₃ / 1,4-Dioxane | High yields and broad functional group tolerance for N-aryl hydrazides organic-chemistry.org. |
| Palladium/Various Ligands | Hydrazine + (Hetero)aryl Halides | KOH | Effective at very low catalyst loadings (as low as 100 ppm) nih.gov. |
| Nickel(II)-bipyridine | Hydrazides + (Hetero)aryl Chlorides | Amine Base | Photochemical reaction that proceeds without an external photosensitizer organic-chemistry.org. |
Synthesis of the 1-Methylcyclopentylmethyl Moiety
The construction of the 1-methylcyclopentylmethyl portion of the target molecule requires the formation of a five-membered carbocycle with a specific substitution pattern. This involves creating the cyclopentane ring itself and then introducing the methyl group at the C1 position.
Synthesizing polysubstituted cyclopentane rings with high stereochemical control is a significant challenge in organic chemistry due to their prevalence in biologically active molecules researchgate.netoregonstate.edu. Numerous strategies have been developed to address this challenge.
[3+2] cycloaddition reactions are a common and effective strategy, allowing for the convergent assembly of the five-membered ring researchgate.netnih.gov. For example, a chiral Ti(salen) complex can catalyze the formal [3+2] cycloaddition of cyclopropyl ketones with alkenes to build two C-C bonds and two stereocenters with excellent diastereo- and enantioselectivity organic-chemistry.org. Other methods include transition metal-catalyzed Heck cyclizations and reductive couplings of alkenes with alkynes organic-chemistry.org. Electrophilic additions to substituted cyclopentenes have also been studied to prepare densely functionalized cyclopentanes acs.org.
| Synthetic Strategy | Description | Stereochemical Outcome |
| [3+2] Cycloaddition | Reaction of a three-carbon component (e.g., donor-acceptor cyclopropane) with a two-carbon component (e.g., alkene) researchgate.net. | Can be highly stereoselective, often controlled by the catalyst or chiral auxiliaries nih.govorganic-chemistry.org. |
| Heck Cyclization | Intramolecular cyclization of an alkenyl halide or triflate, often catalyzed by nickel or palladium organic-chemistry.org. | Can proceed with high enantiospecificity to yield enantioenriched products organic-chemistry.org. |
| Reductive Coupling | Cobalt-catalyzed coupling of activated alkenes with alkynes in the presence of water organic-chemistry.org. | Can produce substituted cyclopentanes with very high regio- and stereoselectivity organic-chemistry.org. |
| Electrophilic Addition | Addition of electrophiles (e.g., NBS in H₂O) across the double bond of a substituted cyclopentene acs.org. | Stereoselectivity is dependent on the substrate and reaction conditions, often favoring syn-addition products acs.org. |
For the synthesis of [(1-Methylcyclopentyl)methyl]hydrazine, a common starting material for the cyclopentyl moiety is cyclopentanone. The required 1-methyl group can be introduced via a Grignard reaction. In this reaction, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone youtube.comorganic-chemistry.org.
The initial product of this addition is a magnesium alkoxide, which, upon acidic workup, yields 1-methylcyclopentanol youtube.com. This tertiary alcohol is a key intermediate. For subsequent coupling with hydrazine via an alkylation pathway (Section 2.1.1), the hydroxyl group must be converted into a better leaving group. This can be achieved by converting the alcohol to a tosylate or by using reagents like thionyl chloride or phosphorus tribromide to form the corresponding alkyl halide. Alternatively, for a reductive amination pathway (Section 2.1.2), the 1-methylcyclopentanol would need to be further elaborated to introduce a carbonyl group at the adjacent methyl position, a more complex transformation. The Grignard reaction on cyclopentanone is a direct and efficient method for establishing the required C1-methyl substitution pattern baranlab.orgd-nb.inforesearchgate.net.
Preparation of Precursors for Linkage to the Hydrazine Core
The successful synthesis of this compound is critically dependent on the efficient preparation of a suitable electrophilic precursor containing the (1-methylcyclopentyl)methyl moiety. A logical and versatile precursor is 1-(chloromethyl)-1-methylcyclopentane . A plausible multi-step synthesis for this intermediate can be envisioned starting from the commercially available cyclohexanol .
A proposed synthetic sequence is as follows:
Isomerization to 1-Methylcyclopentene: Cyclohexanol can undergo an acid-catalyzed dehydration and rearrangement to form a mixture of alkenes, with 1-methylcyclopentene being a key product. This type of rearrangement is a known process in carbocation chemistry.
Hydroboration-Oxidation to (1-Methylcyclopentyl)methanol: The anti-Markovnikov hydration of 1-methylcyclopentene can be achieved via a hydroboration-oxidation reaction. This two-step process, utilizing reagents such as borane-tetrahydrofuran complex (BH₃-THF) followed by oxidative workup with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH), would yield the primary alcohol, (1-methylcyclopentyl)methanol nih.gov.
Conversion to 1-(Chloromethyl)-1-methylcyclopentane: The primary alcohol can then be converted to the desired alkyl chloride. A standard and effective method for this transformation is the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine to neutralize the HCl byproduct.
Alternatively, for a reductive amination strategy, the precursor aldehyde, (1-methylcyclopentyl)methanal , is required. This can be synthesized by the oxidation of (1-methylcyclopentyl)methanol using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or through a Swern oxidation.
Convergent and Divergent Synthetic Routes for this compound
With the key precursors conceptualized, convergent synthetic routes offer the most direct pathways to this compound.
Convergent Route 1: Direct Alkylation of Hydrazine
A primary method for the synthesis of alkyl-substituted hydrazines is the direct alkylation of hydrazine with an alkyl halide. rsc.orgresearchgate.net In this approach, 1-(chloromethyl)-1-methylcyclopentane would be treated with an excess of hydrazine hydrate.
Reaction Scheme: (CH₃)C₅H₈CH₂Cl + N₂H₄ (excess) → (CH₃)C₅H₈CH₂NHNH₂ + N₂H₅⁺Cl⁻
The use of a large excess of hydrazine is crucial to minimize the formation of the dialkylated byproduct, 1,2-bisthis compound. The reaction is typically performed in a protic solvent like ethanol, and the product can be isolated after neutralization and extraction.
Convergent Route 2: Reductive Amination
Reductive amination provides another powerful method for forming the C-N bond. nih.govrsc.orgaston.ac.ukorganic-chemistry.org This two-step, one-pot process would involve:
Hydrazone Formation: The reaction of (1-methylcyclopentyl)methanal with hydrazine to form the corresponding hydrazone. This condensation reaction is typically acid-catalyzed and involves the removal of water.
Reduction: The in-situ reduction of the hydrazone intermediate to the target hydrazine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.
Reaction Scheme: (CH₃)C₅H₈CHO + N₂H₄ → [(CH₃)C₅H₈CH=NNH₂] → (CH₃)C₅H₈CH₂NHNH₂
This method can offer high selectivity for the mono-alkylated product.
Divergent Synthetic Routes
A divergent approach is conceptually more complex for this specific target but could involve starting with a functionalized cyclopentane ring and elaborating the hydrazine moiety. For example, one could start with (1-methylcyclopentyl)methanamine. The amine could be converted to a carbamate (B1207046), N-nitrosated, and then reduced to form the hydrazine. However, such a route is more circuitous and likely lower yielding compared to the convergent strategies.
Optimization of Reaction Conditions and Yields in the Preparative-Scale Synthesis of this compound
For any preparative-scale synthesis, the optimization of reaction conditions is paramount to maximize yield and purity while ensuring safety and cost-effectiveness. Focusing on the direct alkylation route, several parameters would need to be systematically varied. A hypothetical optimization study is presented below.
The data suggest that a significant excess of hydrazine is the most critical factor for achieving a high yield by suppressing the formation of dialkylated byproducts. A moderate temperature of 60°C provides a balance between a reasonable reaction rate and minimizing potential side reactions. Ethanol appears to be a suitable solvent for this transformation.
Table 1: Hypothetical Optimization of the Alkylation of 1-(chloromethyl)-1-methylcyclopentane with Hydrazine Hydrate
| Entry | Stoichiometry (Alkyl Chloride:Hydrazine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|
Further optimization would involve purification strategies, such as distillation or chromatography, to isolate the final product in high purity.
Reactivity and Transformation Chemistry of 1 Methylcyclopentyl Methyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms
The two nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them nucleophilic. The terminal nitrogen (-NH2) is generally more nucleophilic and less sterically hindered than the internal nitrogen atom. However, the bulky alkyl group in [(1-Methylcyclopentyl)methyl]hydrazine is expected to influence the accessibility of both nitrogen atoms to electrophiles.
Condensation Reactions with Carbonyl Compounds: Hydrazone Formation and Subsequent Transformations
Hydrazines readily undergo condensation reactions with aldehydes and ketones to form hydrazones. numberanalytics.comwikipedia.org This reaction is a cornerstone of hydrazine chemistry and proceeds via nucleophilic attack of the terminal nitrogen atom on the carbonyl carbon, followed by dehydration.
The rate of hydrazone formation is influenced by several factors, including the reactivity of the carbonyl compound and the steric environment of both reactants. numberanalytics.com Aldehydes are generally more reactive than ketones due to lesser steric hindrance around the carbonyl carbon. numberanalytics.com The bulky (1-methylcyclopentyl)methyl group in this compound is anticipated to slow down the rate of hydrazone formation compared to smaller alkylhydrazines. However, the effect of steric hindrance on the hydrazine component can sometimes be complex and not always detrimental to the reaction rate. nih.gov
Subsequent transformations of the resulting hydrazones are possible. For instance, in the Wolff-Kishner reduction, the hydrazone intermediate is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. wikipedia.org
Table 1: Representative Examples of Hydrazone Formation with Various Hydrazines
| Hydrazine Derivative | Carbonyl Compound | Product | Reference |
|---|---|---|---|
| Phenylhydrazine | Benzaldehyde | Benzaldehyde phenylhydrazone | wikipedia.org |
| Hydrazine | Acetone | Acetone hydrazone | wikipedia.org |
Note: The data in this table are for illustrative purposes with other hydrazines, as specific experimental data for this compound is not available.
Acylation and Sulfonylation of the Hydrazine Moiety: Synthesis of Hydrazides and Sulfonylhydrazines
The nucleophilic nitrogen atoms of this compound are expected to react with acylating and sulfonylating agents, such as acid chlorides, anhydrides, and sulfonyl chlorides, to yield the corresponding hydrazides and sulfonylhydrazines. The reaction typically occurs at the more nucleophilic and less sterically hindered terminal nitrogen atom.
The steric bulk of the (1-methylcyclopentyl)methyl group may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve efficient acylation or sulfonylation compared to less hindered hydrazines. The resulting N-acyl and N-sulfonyl derivatives are important intermediates in organic synthesis.
Electrophilic Alkylation Reactions of the Hydrazine Functionality
Alkylation of this compound with alkyl halides or other electrophilic alkylating agents is another potential transformation. The reaction is a nucleophilic substitution where the hydrazine acts as the nucleophile. Due to the presence of two nitrogen atoms, a mixture of mono- and di-alkylated products could be formed.
However, the significant steric hindrance imposed by the (1-methylcyclopentyl)methyl group is expected to strongly disfavor alkylation at the internal nitrogen atom. chemistrysteps.commasterorganicchemistry.comlibretexts.org Alkylation at the terminal nitrogen would also be slower compared to less bulky hydrazines. libretexts.org Controlling the stoichiometry and reaction conditions would be crucial to achieve selective mono-alkylation at the terminal nitrogen.
Reductive Capabilities of this compound in Organic Transformations
Hydrazine and its derivatives are well-known reducing agents in organic synthesis. organic-chemistry.org The N-N single bond is relatively weak, and upon oxidation, the thermodynamically stable dinitrogen (N2) gas is formed, providing a strong driving force for reduction reactions.
Selective Reduction of Carbonyl Compounds and Other Organic Functional Groups
As previously mentioned, this compound can be employed in the Wolff-Kishner reduction of aldehydes and ketones to the corresponding alkanes via a hydrazone intermediate. wikipedia.org This reaction is typically carried out under basic conditions at elevated temperatures.
Furthermore, hydrazine derivatives, often in the presence of a catalyst, can selectively reduce other functional groups. For example, hydrazine is used for the reduction of nitroarenes to anilines and the reduction of carbon-carbon double bonds. organic-chemistry.orgresearchgate.net The reductive capability of this compound is expected to be similar to other alkylhydrazines, although the reaction kinetics might be influenced by its steric bulk.
Role as a Stoichiometric or Catalytic Hydrogen Source in Advanced Reductions
In certain catalytic reduction processes, hydrazine can serve as a source of hydrogen. organic-chemistry.org In these reactions, hydrazine is catalytically decomposed to produce diimide (N2H2), which is a reactive intermediate that can reduce double and triple bonds. It is plausible that this compound could also function as a diimide precursor under appropriate catalytic conditions.
The use of hydrazine derivatives as in situ hydrogen sources can be advantageous as it avoids the need for high-pressure hydrogen gas. The efficiency of this compound in this role would depend on its interaction with the specific catalyst used.
Cyclization and Ring-Forming Reactions Involving this compound
Hydrazine and its derivatives are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This compound is expected to participate in various cyclization reactions, reacting with bifunctional electrophiles to form stable ring structures. The specific outcomes of these reactions are influenced by the nature of the electrophile and the reaction conditions.
One of the most common applications of substituted hydrazines is in the formation of five- and six-membered heterocycles. For instance, reaction with β-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, would likely yield pyrazoles. The initial step involves the condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The bulky 1-methylcyclopentylmethyl group may influence the regioselectivity of the initial attack and could potentially hinder the rate of cyclization compared to less sterically demanding hydrazines.
Similarly, reactions with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolines. This reaction typically proceeds via a Michael addition of the hydrazine to the double bond, followed by intramolecular condensation.
The synthesis of 1,2,4-triazoles can be envisioned through the reaction of this compound with reagents like formamide (B127407) or by a multi-step process involving the formation of a hydrazide followed by cyclization with an appropriate one-carbon unit. naturalspublishing.com Furthermore, condensation with aldehydes and ketones forms hydrazones, which can be key intermediates for further cyclization reactions to generate various heterocyclic systems. naturalspublishing.com
A summary of potential cyclization reactions is presented in the table below.
| Electrophilic Partner | Potential Heterocyclic Product | General Reaction Type |
| 1,3-Diketones | Substituted Pyrazoles | Condensation and Cyclization |
| β-Ketoesters | Substituted Pyrazolones | Condensation and Cyclization |
| α,β-Unsaturated Ketones | Substituted Pyrazolines | Michael Addition and Cyclization |
| Carboxylic Acid Derivatives | Substituted 1,2,4-Triazoles | Acylation and Cyclization |
| Aldehydes/Ketones | Hydrazones (precursors) | Condensation |
This table represents predicted reactivity based on the known chemistry of substituted hydrazines.
Oxidative Transformations of this compound and Radical Chemistry
The oxidation of hydrazines can lead to a variety of products, including diazenes, azo compounds, and radical species, depending on the oxidant and reaction conditions. rsc.orgnih.gov The oxidative transformations of this compound are anticipated to involve the formation of nitrogen-centered radicals as key intermediates.
One-electron oxidation, which can be achieved using various chemical or electrochemical methods, would generate the corresponding hydrazyl radical. rsc.orgnih.gov This radical can undergo further reactions, such as hydrogen atom abstraction or dimerization. The presence of the bulky 1-methylcyclopentylmethyl group might enhance the stability of this radical intermediate through steric shielding, potentially influencing the product distribution of subsequent reactions.
Under stronger oxidizing conditions, two-electron oxidation can lead to the formation of a diazene (B1210634) (diimide). Substituted diazenes are known to be unstable and can undergo decomposition with the extrusion of nitrogen gas (N₂) to generate carbon-centered radicals. In the case of this compound, this would result in the formation of a 1-methylcyclopentylmethyl radical. This radical could then participate in various radical-mediated processes, such as coupling reactions or reactions with solvents.
The general pathway for oxidative transformation can be summarized as follows:
One-electron oxidation: Formation of a hydrazyl radical.
Two-electron oxidation: Formation of a transient diazene.
Decomposition of diazene: Elimination of N₂ to form a carbon-centered radical.
The study of such radical intermediates is often carried out using techniques like electron spin resonance (ESR) spectroscopy. nih.gov The specific products resulting from the oxidation of this compound would be highly dependent on the reaction environment, including the presence of radical traps or other reactive species.
Stereoelectronic and Steric Influence of the 1-Methylcyclopentylmethyl Substituent on Hydrazine Reactivity
The reactivity of the hydrazine moiety in this compound is significantly influenced by the stereoelectronic and steric properties of the 1-methylcyclopentylmethyl group.
Steric Effects: The 1-methylcyclopentylmethyl group is sterically demanding. This bulkiness can hinder the approach of reactants to the hydrazine nitrogen atoms. This steric hindrance can have several consequences:
Reduced Reaction Rates: The rate of reaction with sterically crowded electrophiles may be significantly lower compared to less substituted hydrazines like methylhydrazine. epa.govmdpi.com
Regioselectivity: In reactions where the two nitrogen atoms of the hydrazine exhibit different reactivity, the steric bulk of the 1-methylcyclopentylmethyl group can direct the attack of an electrophile to the less hindered terminal nitrogen atom.
The interplay between the electron-donating nature and the steric bulk of the 1-methylcyclopentylmethyl group creates a unique reactivity profile for this compound. While the electronic effect would suggest enhanced reactivity, the steric effect would predict diminished reactivity. The actual outcome in a specific reaction will depend on the nature and steric demands of the reacting partner.
A comparative overview of these effects is presented below.
| Feature of 1-Methylcyclopentylmethyl Group | Influence on Hydrazine Reactivity | Expected Outcome |
| Electronic Effect (+I) | Increases electron density on nitrogen | Enhanced nucleophilicity |
| Steric Effect (Bulky) | Hinders approach to nitrogen atoms | Decreased reaction rates, increased regioselectivity |
Mechanistic Investigations of Reactions Involving 1 Methylcyclopentyl Methyl Hydrazine
Elucidation of Detailed Reaction Pathways for Hydrazone Formation and Further Reactions
No specific studies on the kinetics or reaction pathways for hydrazone formation involving [(1-Methylcyclopentyl)methyl]hydrazine have been found. Research in this area would be required to understand the nucleophilic addition of the hydrazine (B178648) to a carbonyl compound, the formation of the hemiaminal intermediate, and the subsequent dehydration to the hydrazone.
Mechanistic Studies of Alkylation and Acylation Processes with this compound
There is no available research detailing the mechanistic aspects of alkylation or acylation reactions specifically with this compound. Such studies would need to investigate the nucleophilicity of the nitrogen atoms and the factors influencing mono- versus di-substitution at the hydrazine moiety.
Understanding Reductive Mechanisms Catalyzed by or Involving Hydrazines
While the role of hydrazines in reductions, such as the Wolff-Kishner reduction, is well-established, no literature specifically details the use or mechanistic involvement of this compound in such processes.
Free-Radical and Single-Electron Transfer Processes Initiated or Mediated by this compound
The potential for this compound to participate in free-radical or single-electron transfer processes has not been investigated in the available literature.
Stereochemical Considerations in Reactions of this compound
Impact of Inherent Chirality and Stereogenicity (if applicable)
The presence of a stereocenter in the (1-Methylcyclopentyl)methyl group could have significant stereochemical implications in its reactions. However, no studies on the resolution of enantiomers or the impact of its potential chirality on reaction mechanisms are available.
Diastereoselectivity and Enantioselectivity in New Bond-Forming Transformations
Without any documented reactions involving the formation of new stereocenters, the diastereoselectivity or enantioselectivity of reactions with this compound remains an unstudied area.
Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 1 Methylcyclopentyl Methyl Hydrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of organic molecules. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the entire proton and carbon framework and establish direct and long-range atomic connectivity.
Proton NMR (¹H NMR) provides detailed information about the chemical environment of each hydrogen atom in the molecule. The predicted ¹H NMR spectrum of [(1-Methylcyclopentyl)methyl]hydrazine would exhibit distinct signals corresponding to the methyl, cyclopentyl, methylene (B1212753), and hydrazine (B178648) protons.
The methyl (CH₃) protons are expected to appear as a sharp singlet, as they are attached to a quaternary carbon with no adjacent protons for coupling. The methylene protons (CH₂) bridging the cyclopentyl ring and the hydrazine moiety would also likely appear as a singlet. The eight protons on the cyclopentyl ring would produce complex, overlapping multiplet signals. The protons on the terminal amino group (-NH₂) of the hydrazine are anticipated to produce a broad singlet, a characteristic feature due to quadrupole broadening from the nitrogen atoms and potential chemical exchange.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Cyclopentyl CH₂ | 1.35 - 1.60 | Multiplet | 8H |
| Methyl CH₃ | 1.05 | Singlet | 3H |
| Methylene CH₂-N | 2.45 | Singlet | 2H |
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms and to probe their electronic environments. For this compound, six distinct carbon signals are predicted. The quaternary carbon of the cyclopentyl ring, bonded to the methyl and methylene groups, would appear as a unique signal. Due to the molecule's symmetry, the four methylene carbons of the cyclopentyl ring are expected to resolve into two distinct signals. The methyl carbon, the bridging methylene carbon, and the carbons of the cyclopentyl ring will each have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (Quaternary) | 40.0 |
| C2, C5 (Cyclopentyl) | 35.0 |
| C3, C4 (Cyclopentyl) | 24.0 |
| C6 (Methylene) | 60.0 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the case of this compound, COSY would primarily show correlations among the protons within the cyclopentyl ring, helping to confirm their adjacent relationships in the cyclic structure. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. libretexts.org It would be used to definitively assign each proton signal to its corresponding carbon in the cyclopentyl and methylene groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. nih.gov For this compound (C₆H₁₄N₂), the calculated exact mass would be compared against the experimentally measured mass to confirm the molecular formula.
Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern that serves as a structural fingerprint. chemguide.co.ukwikipedia.orglibretexts.org The fragmentation of the molecular ion is governed by the relative stability of the resulting carbocations and radicals.
Key Predicted Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amine-containing compounds. youtube.com This could result in the loss of a C₅H₉ radical, leading to a prominent fragment ion.
Loss of the Hydrazine Moiety: Cleavage of the C-N bond could lead to the formation of a stable (1-methylcyclopentyl)methyl cation.
N-N Bond Cleavage: The bond between the two nitrogen atoms in the hydrazine group is relatively weak and can cleave, leading to further fragmentation.
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Predicted m/z | Description |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₆H₁₄N₂]⁺ | 114.1157 | Parent molecular ion |
| [M - NH₂]⁺ | [C₆H₁₂N]⁺ | 98.0970 | Loss of the terminal amino group |
| [M - CH₂NHNH₂]⁺ | [C₆H₁₁]⁺ | 83.0861 | Loss of the methylhydrazine radical |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to N-H and C-H bonds.
The primary amine of the hydrazine group is expected to show two distinct N-H stretching bands in the region of 3300-3400 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. researchgate.net An N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹. The N-N stretching vibration is often weak but may appear in the 1000-1150 cm⁻¹ region. nih.govwashington.edu The aliphatic C-H stretching vibrations from the methyl, methylene, and cyclopentyl groups would appear just below 3000 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3370, 3310 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | 1610 | Medium |
| CH₂ Bend (scissoring) | 1460 | Medium |
Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Separation of Isomers
Chromatographic methods are essential for determining the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the polar and potentially reactive nature of hydrazines, derivatization is often employed to improve chromatographic peak shape and thermal stability. researchgate.netresearchgate.netnih.gov For this compound, a suitable derivatizing agent could be used prior to injection onto a non-polar or medium-polarity capillary column for separation, with the mass spectrometer providing definitive identification of the eluting peak.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar, non-volatile compounds. A reversed-phase HPLC method could be developed for purity assessment. rasayanjournal.co.in Given the high polarity of the target molecule, a polar-embedded or aqueous C18 column might be used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. As hydrazines lack a strong chromophore, detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by derivatization with a UV-active agent to allow for sensitive UV detection. nih.gov
Computational and Theoretical Studies on 1 Methylcyclopentyl Methyl Hydrazine
Quantum Chemical Calculations for Electronic Structure, Bonding, and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, the nature of its chemical bonds, and its preferred three-dimensional arrangement (conformation). For [(1-Methylcyclopentyl)methyl]hydrazine, methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) can be employed to obtain a precise description of its molecular orbitals and electron distribution.
Table 1: Predicted Structural Parameters of this compound from Quantum Chemical Calculations
| Parameter | Value |
|---|---|
| N-N Bond Length | 1.45 Å |
| C-N Bond Length | 1.47 Å |
| N-H Bond Length | 1.02 Å |
| C-C (ring) Bond Length | 1.54 Å |
| C-N-N Bond Angle | 112° |
| H-N-H Bond Angle | 107° |
| N-N-C-C Dihedral Angle | 180° (anti) / 60° (gauche) |
Note: These are representative values derived from typical quantum chemical calculations for similar hydrazine (B178648) derivatives.
Density Functional Theory (DFT) Applications in Reactivity Prediction and Reaction Energy Profiles
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. rsc.org DFT methods are particularly well-suited for studying the reactivity of molecules like this compound. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density to determine the energy and other properties of the system. imist.ma
DFT calculations can be used to predict various reactivity descriptors, such as atomic charges, electrostatic potentials, and Fukui functions, which indicate the most likely sites for electrophilic or nucleophilic attack. For this compound, the nitrogen atoms of the hydrazine group are expected to be the primary sites of nucleophilic character.
Furthermore, DFT is extensively used to map out the energy profiles of chemical reactions. znaturforsch.com By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This provides crucial information about the reaction's feasibility (thermodynamics) and its rate (kinetics). For instance, the energy barrier for a hydrogen abstraction reaction from the hydrazine group can be calculated, offering insights into its potential role in radical chemistry. researchgate.net
Table 2: Hypothetical Reaction Energy Profile for N-N Bond Cleavage in this compound Calculated by DFT
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant | 0 |
| Transition State | +45 |
| Products | +20 |
Note: This table illustrates a plausible energy profile for a hypothetical dissociation reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for conformational analysis and understanding intermolecular interactions. mdpi.com
For this compound, MD simulations can reveal the flexibility of the molecule and the different conformations it can adopt at a given temperature. researchgate.net The simulations can track the puckering of the cyclopentyl ring and the rotation around the C-N and N-N bonds, providing a detailed picture of its conformational landscape. researchgate.net
MD simulations are also powerful for studying how molecules interact with each other in a liquid or solution phase. By simulating a system containing many this compound molecules, one can observe the formation of intermolecular hydrogen bonds involving the hydrazine group. The strength and lifetime of these interactions can be quantified, which is crucial for understanding the bulk properties of the substance. rsc.orguni-paderborn.de
Prediction of Reaction Mechanisms and Identification of Transition States for Transformations
A key application of computational chemistry is the elucidation of reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This path includes the identification of transition states, which are the energy maxima along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
For this compound, a hypothetical reaction such as its oxidation or reaction with an electrophile could be investigated. Computational methods, particularly DFT, would be used to locate the transition state structure for the reaction. qnl.qa The energy of the transition state determines the activation energy of the reaction, which is a critical factor in its rate. Vibrational frequency analysis is then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity Patterns
Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining and predicting chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character. youtube.comlibretexts.org
For this compound, the HOMO is expected to be localized on the lone pair electrons of the nitrogen atoms, making it a good electron donor (nucleophile). The LUMO, on the other hand, would likely be an antibonding orbital associated with the N-H or C-N bonds, indicating where the molecule is most likely to accept electrons (act as an electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Table 3: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Localized on Nitrogen Lone Pairs |
| LUMO | +1.2 | Antibonding σ* Orbital |
| HOMO-LUMO Gap | 9.7 | Indicates High Stability |
Note: These are representative energy values for a hydrazine derivative, illustrating the application of FMO theory.
Synthesis and Reactivity of Analogues and Derivatives of 1 Methylcyclopentyl Methyl Hydrazine
Hydrazine (B178648) Derivatives with Varying Cycloalkyl or Alkyl Substituents
The synthesis of N-substituted hydrazines, including those with cycloalkyl or alkyl moieties, can be achieved through several established methods. A primary route is the alkylation of hydrazine or its protected forms. For instance, the direct alkylation of hydrazine with alkyl halides can lead to a mixture of mono-, di-, and tri-substituted products. nih.gov To achieve greater selectivity for mono-substitution, as would be required for a compound like [(1-Methylcyclopentyl)methyl]hydrazine, chemists often employ hydrazine derivatives with protecting groups.
One common strategy involves the use of di-tert-butyl hydrazine-1,2-dicarboxylate, which can be alkylated under mild conditions to yield mono- or di-substituted derivatives in good to excellent yields. nih.gov Subsequent removal of the Boc protecting groups affords the desired substituted hydrazine. This method provides a controlled approach to synthesizing hydrazines with diverse substituents.
Another approach is the reductive amination of aldehydes and ketones with hydrazine, which has been successfully applied to produce various substituted acyclic and cyclic N-alkylhydrazines. organic-chemistry.org For a cycloalkyl derivative, a precursor like 1-methylcyclopentanecarbaldehyde could theoretically be reacted with hydrazine under reductive conditions.
The nature of the alkyl or cycloalkyl substituent significantly influences the physical and chemical properties of the resulting hydrazine derivative.
| Property | Influence of Substituent | Example |
| Basicity | Mono- and unsymmetrically di-substituted derivatives are generally more basic than hydrazine itself. | Methylhydrazine is a stronger base than hydrazine. |
| Reducing Power | The strong reducing power of hydrazine tends to decrease with increasing alkyl substitution. | |
| Solubility | Lower alkyl derivatives are often miscible with water, while higher alkyl compounds become less soluble in polar solvents. | (1-Methylcyclopropyl)hydrazine is soluble in polar solvents like water and alcohols. evitachem.com |
| Stability | Alkylhydrazines are sensitive to oxidation and should be handled under inert atmospheres. evitachem.com |
This table presents generalized trends for N-alkyl and N-cycloalkyl hydrazine derivatives based on available literature.
Comparative Reactivity Studies with other N-Alkylhydrazine Systems
The reactivity of N-alkylhydrazines is characterized by the nucleophilicity of the nitrogen atoms. The presence of an alkyl group, such as a (1-methylcyclopentyl)methyl group, influences this reactivity. Studies comparing various amines and hydrazines have shown that the introduction of a methyl group can increase the nucleophilicity of the α-nitrogen (the substituted nitrogen) but decrease the reactivity of the β-nitrogen. researchgate.net
In terms of nucleophilic strength, research has indicated that hydrazine has a reactivity similar to that of methylamine. researchgate.net This suggests that the replacement of a hydrogen atom in ammonia (B1221849) with an amino group (to form hydrazine) has a comparable effect on nucleophilicity as replacing it with a methyl group. The steric bulk of the substituent also plays a crucial role. A larger group like (1-methylcyclopentyl)methyl would be expected to introduce steric hindrance, potentially directing reactions to the less substituted β-nitrogen atom or slowing down reaction rates compared to less bulky N-alkylhydrazines.
Key reactions involving N-alkylhydrazines include:
Condensation with Carbonyls: Reaction with aldehydes and ketones to form hydrazones is a hallmark reaction. These hydrazones are important intermediates in further synthetic transformations. evitachem.com
Oxidation: As reducing agents, they react with oxidizing agents. The reaction of methylhydrazine with dinitrogen tetroxide, for example, has been a subject of study in rocket propellants. mdpi.com
Alkylation: Further alkylation can occur to produce di- or tri-substituted hydrazines. The regioselectivity of this reaction depends on the existing substituents and the reaction conditions.
Exploration of Di- and Tri-Substituted Hydrazine Analogues with Similar Structural Motifs
The synthesis of more complex, substituted hydrazines can be achieved through stepwise alkylation. Starting from a mono-substituted hydrazine, subsequent reactions with alkylating agents can yield di- and tri-substituted products. The regioselectivity of these reactions is a key challenge. For an N-(cycloalkylmethyl)hydrazine, the second substitution could occur at either the already substituted nitrogen (N-1) or the unsubstituted nitrogen (N-2).
Methods for the controlled synthesis of multi-substituted hydrazines often rely on protected intermediates. For example, N,N'-diprotected hydrazines can be selectively alkylated, and the choice of protecting groups can direct the position of substitution based on the acidity of the N-H protons. nih.gov The pKa values of N,N'-diprotected hydrazines with carbamate (B1207046) and sulfonyl groups fall in the range of 12.7-14.5 in DMSO, making them amenable to deprotonation and subsequent alkylation. nih.gov
The synthesis of 1-methyl-1-(substituted benzyl)hydrazines, which are structurally related to di-substituted analogues of the target compound, has been reported in medicinal chemistry literature. nih.gov These syntheses highlight the importance of controlling the degree and position of substitution to achieve the desired molecular architecture.
Synthesis and Properties of Heterocyclic Compounds Incorporating the Hydrazine Motif via Cyclization Reactions
Hydrazine derivatives are invaluable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The two nitrogen atoms of the hydrazine moiety provide the necessary components for forming rings through cyclization reactions.
A common strategy involves the initial formation of a hydrazone by reacting the substituted hydrazine with a dicarbonyl compound or a compound containing both a carbonyl group and another reactive functional group. This intermediate then undergoes an intramolecular cyclization to form the heterocycle.
Examples of heterocycles synthesized from hydrazine derivatives include:
Pyrazoles: These five-membered rings can be formed by the reaction of hydrazines with 1,3-dicarbonyl compounds. A rhodium-catalyzed addition-cyclization of hydrazines with alkynes also provides a route to highly substituted pyrazoles. organic-chemistry.org
Triazines: 1,2,4-triazine (B1199460) derivatives can be prepared by the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with a hydrazine. researchgate.net
Indoles and their Fused Derivatives: Hydrazones can undergo cyclization to form various indole-containing ring systems. For example, 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles have been synthesized through the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines. chempap.org
The specific nature of the cycloalkylmethyl substituent on the hydrazine would be incorporated into the final heterocyclic structure, influencing its properties, such as solubility, lipophilicity, and biological activity.
| Heterocycle | Precursors | General Reaction |
| Pyrazoles | Hydrazine + 1,3-Diketone | Condensation and Cyclization |
| Pyridazines | Hydrazine + 1,4-Diketone | Condensation and Cyclization |
| 1,2,4-Triazines | Hydrazine + 1,2-Diketone + Amide | Condensation and Cyclization |
| Indazoles | Substituted Hydrazine + Carbonyl Compound | Fischer Indole-type Synthesis |
This table illustrates common pathways to heterocyclic systems from hydrazine precursors.
Potential Applications of 1 Methylcyclopentyl Methyl Hydrazine in Modern Organic Synthesis
Role as a Key Building Block or Synthon in Complex Molecule Synthesis
There is currently no significant body of research demonstrating the application of [(1-Methylcyclopentyl)methyl]hydrazine as a key building block or synthon in the synthesis of complex molecules. The inherent structure of the molecule, featuring a sterically hindered cyclopentyl moiety, may present challenges in its incorporation into larger, more complex molecular architectures. While hydrazine (B178648) derivatives are fundamental synthons, the specific substitution pattern of this compound may not have been identified as advantageous for the synthesis of targeted complex natural products or pharmaceutical agents in reported studies.
Use as a Versatile Reagent in Catalytic Cycles or Stoichiometric Transformations
The potential of this compound as a versatile reagent in either catalytic cycles or stoichiometric transformations remains largely unexplored. Hydrazines can act as reducing agents or as ligands in catalysis; however, the specific impact of the (1-methylcyclopentyl)methyl substituent on these properties has not been documented. For instance, in reactions such as the Wolff-Kishner reduction, the steric bulk of the substituent might influence the rate and efficiency of the reaction, but specific data for this compound is not available.
Contribution to the Synthesis of Diverse Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, with hydrazine derivatives often playing a pivotal role. These compounds can react with dicarbonyl compounds or other suitable electrophiles to form a variety of heterocyclic systems such as pyrazoles, pyridazines, and triazoles. While it is theoretically plausible that this compound could be employed in such synthetic strategies, there are no specific examples in the scientific literature that document its use for the creation of novel heterocyclic scaffolds. The steric hindrance imparted by the 1-methylcyclopentyl group could potentially influence the regioselectivity of cyclization reactions, but this remains a hypothetical consideration without experimental evidence.
Applications in the Regioselective and Stereoselective Functionalization of Aliphatic and Cyclic Systems
Regioselective and stereoselective reactions are crucial for the efficient synthesis of specific isomers of a target molecule. While substituted hydrazines can be involved in reactions where such selectivity is important, there is no available research that specifically investigates the use of this compound in this context. The chiral nature of molecules and the steric environment of reagents are key factors in directing the outcome of stereoselective reactions. The specific structural features of this compound might offer unique selectivities, but this potential has not been realized or reported in published research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
